2,4(1H,3H)-Pyrimidinedione, 1-(3,6-dihydro-6-(hydroxymethyl)-2H-pyran-2-yl)-5-methyl-, (2R-cis)-

Description

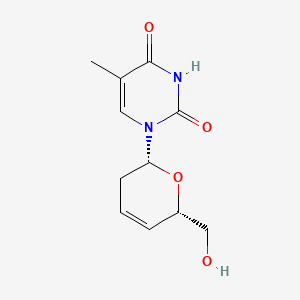

The compound 2,4(1H,3H)-Pyrimidinedione, 1-(3,6-dihydro-6-(hydroxymethyl)-2H-pyran-2-yl)-5-methyl-, (2R-cis)- is a thymine-derived pyrimidinedione with a modified sugar-like moiety. Structurally, it consists of:

- A 2,4(1H,3H)-pyrimidinedione core (common to uracil and thymine derivatives) with a methyl group at position 5, analogous to thymine .

- A 3,6-dihydro-2H-pyran-2-yl group substituted at position 1, featuring a hydroxymethyl group and cis-2R stereochemistry. This moiety resembles deoxygenated or partially saturated sugar structures found in nucleoside analogs .

Properties

CAS No. |

132198-19-7 |

|---|---|

Molecular Formula |

C11H14N2O4 |

Molecular Weight |

238.24 g/mol |

IUPAC Name |

1-[(2R,6S)-6-(hydroxymethyl)-3,6-dihydro-2H-pyran-2-yl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C11H14N2O4/c1-7-5-13(11(16)12-10(7)15)9-4-2-3-8(6-14)17-9/h2-3,5,8-9,14H,4,6H2,1H3,(H,12,15,16)/t8-,9+/m0/s1 |

InChI Key |

UGBMFUPPKAXKOB-DTWKUNHWSA-N |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2CC=C[C@H](O2)CO |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC=CC(O2)CO |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2’,3’-Didehydro-2’,3’,4’-trideoxy-hexopyranosyl cytidine involves several steps. One common method includes the radical deoxygenation of ribonucleosides. This process typically uses environmentally friendly and low-cost reagents. For example, bromoethane or 3-bromopropanenitrile can be used as alkylating agents to prepare ribonucleoside 2’,3’-bisxanthates. The subsequent radical deoxygenation reaction employs tris(trimethylsilyl)silane and 1,1’-azobis(cyclohexanecarbonitrile) instead of hazardous reagents like Bu3SnH and AIBN .

Chemical Reactions Analysis

2’,3’-Didehydro-2’,3’,4’-trideoxy-hexopyranosyl cytidine undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Halogenation reactions can be carried out using reagents like thionyl chloride or phosphorus tribromide.

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2’,3’-Didehydro-2’,3’,4’-trideoxy-hexopyranosyl cytidine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its interactions with enzymes and other biological molecules.

Medicine: It has potential as an antiviral agent, particularly against HIV.

Industry: It can be used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2’,3’-Didehydro-2’,3’,4’-trideoxy-hexopyranosyl cytidine involves its incorporation into viral DNA by reverse transcriptase. Once incorporated, it acts as a chain terminator, preventing the elongation of the viral DNA strand. This inhibition of viral replication is crucial in controlling the spread of the virus within the host .

Comparison with Similar Compounds

Structural Analogues

Table 1: Substituent and Functional Group Comparison

Key Observations:

- Sugar Modifications: The target compound and FMAU both feature modified sugar moieties (dihydropyran vs. fluorinated arabinofuranosyl), critical for mimicking natural nucleosides in therapeutic applications .

- Halogenation : Bromacil’s 5-bromo substitution contrasts with the target compound’s methyl group, highlighting how halogenation shifts functionality from biological (nucleoside) to herbicidal .

- Amino and Ribityl Groups: The riboflavin precursor in demonstrates how amino and ribityl groups enable enzymatic activity, unlike the target compound’s nonpolar substituents .

Physicochemical and Pharmacological Properties

Key Observations:

- Solubility Trends: The target compound’s hydroxymethyl group may enhance solubility compared to bromacil’s hydrophobic substituents, aligning it closer to FMAU’s polar arabinofuranosyl moiety .

- Toxicity : Bromacil’s environmental toxicity contrasts with FMAU’s controlled biomedical use, emphasizing substituent-driven safety profiles .

Biological Activity

2,4(1H,3H)-Pyrimidinedione derivatives have attracted significant attention in medicinal chemistry due to their diverse biological activities, particularly as antiviral agents. This article focuses on the compound 2,4(1H,3H)-Pyrimidinedione, 1-(3,6-dihydro-6-(hydroxymethyl)-2H-pyran-2-yl)-5-methyl-, (2R-cis)-, exploring its structure, biological activity, and potential therapeutic applications.

Chemical Structure

The compound is characterized by a pyrimidinedione core with a hydroxymethyl group and a methyl substituent. Its molecular formula is with a molecular weight of 234.25 g/mol. The structural representation is crucial for understanding its interaction with biological targets.

Antiviral Activity

A significant area of research has focused on the antiviral properties of pyrimidinedione derivatives. Specifically, studies have shown that certain modifications to the pyrimidinedione structure enhance its efficacy against viruses such as HIV. The compound has been evaluated for its potential as a non-nucleoside reverse transcriptase inhibitor (NNRTI), with structure-activity relationship (SAR) studies indicating that specific substitutions can drastically improve antiviral potency.

Key Findings:

- Structure-Activity Relationships: Modifications at the N-1 position of the pyrimidinedione significantly influence antiviral activity. For instance, cyclopropyl and phenyl substitutions have been linked to enhanced inhibition of HIV-1 and HIV-2 reverse transcriptase .

- Therapeutic Index: Some analogues demonstrated therapeutic indices exceeding 450,000, indicating a favorable safety profile alongside potent antiviral activity .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. Importantly, none of the tested analogues exhibited cytotoxicity at concentrations that were effective against viral targets, suggesting a promising therapeutic window for clinical applications.

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrimidinedione derivatives:

-

Antiviral Efficacy Against HIV:

- A series of compounds were synthesized and evaluated for their ability to inhibit HIV replication. The results indicated that certain derivatives had high selectivity and potency against both HIV-1 and HIV-2.

Compound IC50 (µM) Therapeutic Index Compound A 0.05 >450,000 Compound B 0.02 >2,000,000 Compound C 0.10 >300,000 -

Cytotoxicity Assessment:

- In vitro tests on human cell lines showed that these compounds did not induce significant cytotoxicity at concentrations required for antiviral activity.

Cell Line IC50 (µM) Remarks MDA-MB-231 (Breast Cancer) >100 Non-toxic at therapeutic levels HeLa (Cervical Cancer) >100 Non-toxic at therapeutic levels

Q & A

Q. What analytical techniques are recommended for quantifying pyrimidinedione derivatives in complex mixtures?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is widely used for quantification, leveraging calibration curves with pure standards for accuracy . High-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) is suitable for separation and purity assessment. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural verification, particularly for distinguishing regioisomers.

Q. How can the stereochemical configuration (2R-cis) of this compound be confirmed experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for determining absolute stereochemistry . For solution-phase analysis, nuclear Overhauser effect (NOE) NMR experiments can identify spatial proximity of protons in the cis configuration. Chiral chromatography (e.g., using amylose- or cellulose-based columns) or circular dichroism (CD) spectroscopy may also resolve enantiomeric purity.

Q. What synthetic strategies are employed to introduce the 3,6-dihydro-2H-pyran-2-yl moiety into pyrimidinedione derivatives?

- Methodological Answer : The dihydropyran ring is typically introduced via nucleophilic substitution or coupling reactions. For example:

- Step 1 : Protect the pyrimidinedione core’s reactive sites (e.g., hydroxyl groups) with tert-butyldimethylsilyl (TBDMS) or acetyl groups.

- Step 2 : Use a glycosylation-like reaction with a dihydropyran-derived donor (e.g., trichloroacetimidate) under Lewis acid catalysis (e.g., BF₃·Et₂O) .

- Step 3 : Deprotect using mild conditions (e.g., tetra-n-butylammonium fluoride for silyl groups).

Advanced Research Questions

Q. How do structural modifications at the 1- and 5-positions of the pyrimidinedione core influence biological activity?

- Methodological Answer : Comparative structure-activity relationship (SAR) studies with analogs like Bromacil (a herbicidal pyrimidinedione) reveal that:

- 1-position substituents (e.g., dihydropyran vs. alkyl chains) modulate solubility and target binding .

- 5-methyl groups enhance steric stability, reducing metabolic degradation.

- Experimental Design : Synthesize analogs with systematic substitutions, then evaluate activity in enzyme inhibition assays (e.g., thymidylate synthase) or microbial growth assays.

Q. How can contradictions in reported spectral data or reaction yields for cis-configured pyrimidinediones be resolved?

- Methodological Answer :

- Data Reconciliation : Use 2D NMR (COSY, HSQC) to reassign peaks and verify regiochemistry.

- Reaction Optimization : Screen catalysts (e.g., Pd(PPh₃)₄ for coupling reactions) and solvents (e.g., DMF vs. THF) to improve yield reproducibility .

- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to resolve ambiguities.

Q. What enzymatic pathways interact with pyrimidinedione derivatives, and how can their biosynthetic roles be elucidated?

- Methodological Answer : In riboflavin biosynthesis, analogs like 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione are intermediates. To study interactions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.